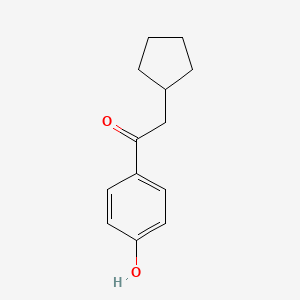
2-Cyclopentyl-1-(4-hydroxyphenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopentyl-1-(4-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C₁₃H₁₆O₂ and a molecular weight of 204.27 g/mol . This compound is characterized by a cyclopentyl group attached to a phenyl ring, which is further substituted with a hydroxy group and an ethanone moiety . It is primarily used for research purposes in various scientific fields.
準備方法
The synthesis of 2-Cyclopentyl-1-(4-hydroxyphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of cyclopentylbenzene with 4-hydroxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
化学反応の分析
2-Cyclopentyl-1-(4-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent and conditions used.
Reduction: The carbonyl group can be reduced to form an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters when reacted with appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides .
科学的研究の応用
2-Cyclopentyl-1-(4-hydroxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
作用機序
The mechanism of action of 2-Cyclopentyl-1-(4-hydroxyphenyl)ethan-1-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydroxy and carbonyl functional groups. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
2-Cyclopentyl-1-(4-hydroxyphenyl)ethan-1-one can be compared to other similar compounds, such as:
1-Cyclopentyl-2-(4-ethoxyphenoxy)ethan-1-one: This compound has an ethoxy group instead of a hydroxy group, which can lead to different chemical reactivity and biological activity.
2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one: This compound has a phenoxy group instead of a hydroxy group, which also affects its chemical and biological properties.
特性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC名 |
2-cyclopentyl-1-(4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C13H16O2/c14-12-7-5-11(6-8-12)13(15)9-10-3-1-2-4-10/h5-8,10,14H,1-4,9H2 |
InChIキー |
ATWBJCDOAKUIBQ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)CC(=O)C2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine](/img/structure/B13055483.png)
![8-(4-Nitrophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.0^{3,7}.0^{11,15}]hexadeca-1(9),3(7),10,15-tetraen-6-one](/img/structure/B13055486.png)
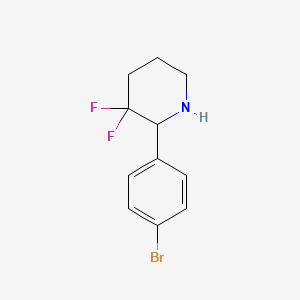
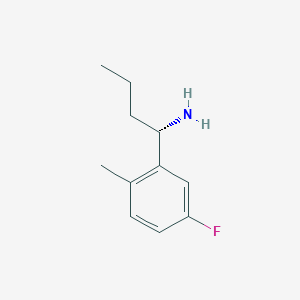
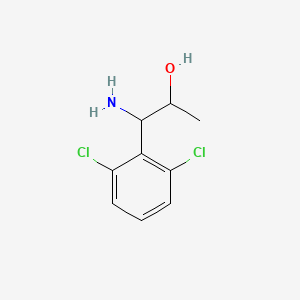
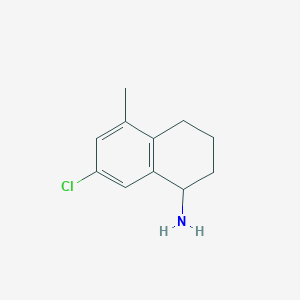
![N-Methoxy-N,5,5-trimethyl-5,6-dihydro-4H-cyclopenta[B]thiophene-2-carboxamide](/img/structure/B13055519.png)
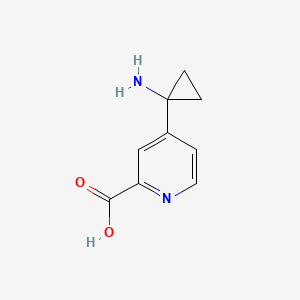

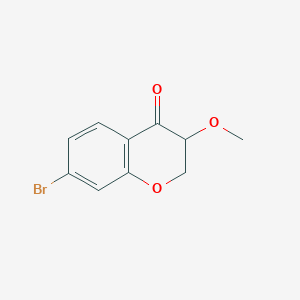
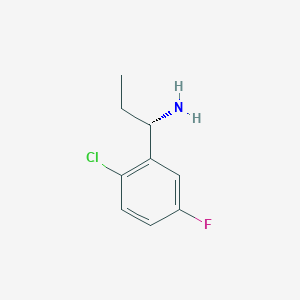
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-methoxybenzoate](/img/structure/B13055539.png)
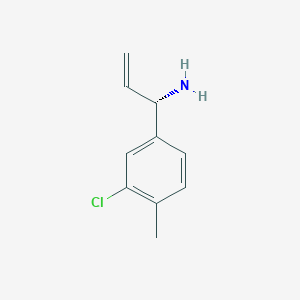
![(E)-[1-(pyrazin-2-yl)ethylidene]aminothiophene-2-carboxylate](/img/structure/B13055551.png)
